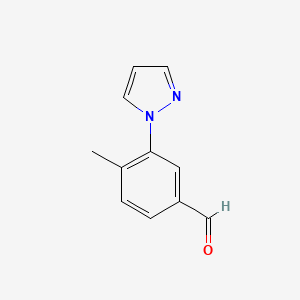
4-Methyl-3-(1H-pyrazol-1-yl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-3-(1H-pyrazol-1-yl)benzaldehyde is an organic compound with the molecular formula C11H10N2O It features a benzaldehyde moiety substituted with a methyl group and a pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-(1H-pyrazol-1-yl)benzaldehyde typically involves the condensation of 4-methylbenzaldehyde with 1H-pyrazole. One common method includes the use of hydrazine derivatives and aldehydes under mild conditions to form pyrazole intermediates, which are then further reacted to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The use of catalysts and optimized reaction conditions can enhance yield and purity. For example, the use of palladium-catalyzed coupling reactions has been reported for the synthesis of related pyrazole derivatives .
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-3-(1H-pyrazol-1-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
Oxidation: 4-Methyl-3-(1H-pyrazol-1-yl)benzoic acid.
Reduction: 4-Methyl-3-(1H-pyrazol-1-yl)benzyl alcohol.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4-Methyl-3-(1H-pyrazol-1-yl)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of materials with specific properties, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 4-Methyl-3-(1H-pyrazol-1-yl)benzaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The pyrazole ring is known to interact with various proteins, potentially inhibiting or activating their functions .
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-4-(1H-pyrazol-1-yl)benzaldehyde: Similar structure but with a different position of the methyl group.
4-(3-Methyl-1H-pyrazol-1-yl)benzaldehyde: Another isomer with the methyl group on the pyrazole ring.
3-Methyl-4-(1H-pyrazol-1-yl)benzaldehyde: Similar compound with the methyl group on the benzene ring.
Uniqueness
4-Methyl-3-(1H-pyrazol-1-yl)benzaldehyde is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for research and development in various fields.
Propiedades
Fórmula molecular |
C11H10N2O |
|---|---|
Peso molecular |
186.21 g/mol |
Nombre IUPAC |
4-methyl-3-pyrazol-1-ylbenzaldehyde |
InChI |
InChI=1S/C11H10N2O/c1-9-3-4-10(8-14)7-11(9)13-6-2-5-12-13/h2-8H,1H3 |
Clave InChI |
ZIRHAWNMKKSUEJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C=O)N2C=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


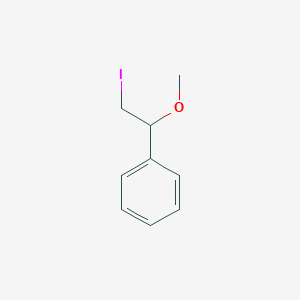
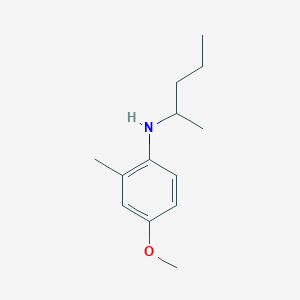
![3-Ethylimidazo[1,5-a]pyridin-7-amine](/img/structure/B15272036.png)
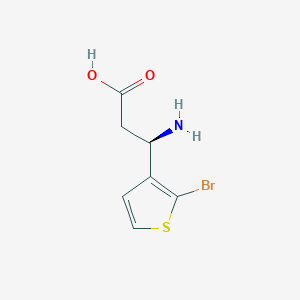

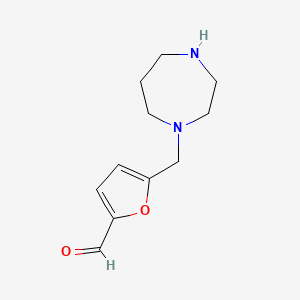
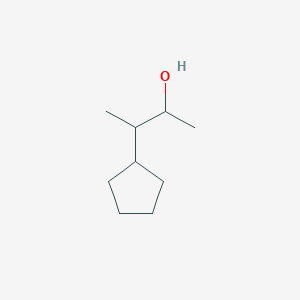
![N,N-Dimethyl-2-[(5-methylheptan-3-yl)amino]acetamide](/img/structure/B15272059.png)
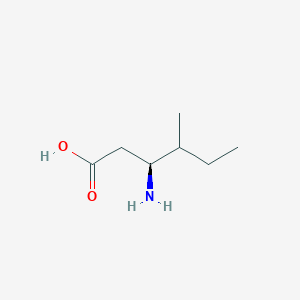
![1-Fluoro-3-[(thiophen-3-yl)amino]propan-2-ol](/img/structure/B15272071.png)
amine](/img/structure/B15272075.png)
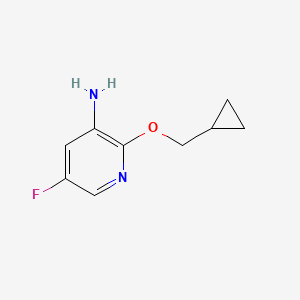
![[1,2]Thiazolo[4,3-d]pyrimidin-7-amine](/img/structure/B15272087.png)
![4-[(Prop-2-yn-1-yloxy)amino]pyridine-3-carboxylic acid](/img/structure/B15272096.png)
